molecular formula C10H19NO3 B3053001 Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate CAS No. 5001-41-2

Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate

Cat. No.: B3053001
CAS No.: 5001-41-2
M. Wt: 201.26 g/mol
InChI Key: DOQMKQOIAIMKRO-UHFFFAOYSA-N
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Description

“Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate” is an organic compound with the CAS Number: 5001-41-2 . It has a molecular weight of 201.27 . The IUPAC name for this compound is methyl 2- (propan-2-ylideneamino)oxyhexanoate . The compound appears as a liquid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H19NO3/c1-5-6-7-9(10(12)13-4)14-11-8(2)3/h9,11H,2,5-7H2,1,3-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a theoretical density of 0.98 g/cm^3 . The compound has a boiling point of 252.3 °C at 760 mmHg and a refractive index of 1.444 .

Scientific Research Applications

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG) is a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions. It modifies proteins and forms advanced glycation end-products associated with complications in diabetes and neurodegenerative diseases. MG is present in foodstuffs and beverages and is formed during processing, cooking, and storage. Its accumulation, due to fasting and metabolic disorders, has implications in different tissues, offering insights into degenerative changes and potential anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Structural Studies of Cathinones

Cathinones, characterized by spectroscopic methods, show varied structures with diagnostic signals from methyl and ethyl groups. The study of their structures provides understanding into their reactivity and potential applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Reactivity of Propyl Esters of Amino Acids

The reactivity of propyl esters of amino acids is studied to optimize synthesis conditions and create models for structure-biological activity relationships. These compounds, being weak acids, have implications in targeted compound synthesis with specified biological actions (Svechnikova, Kolisnyk, Vinnyk, & Kolisnyk, 2017).

Cross-linking of Proteins by Maillard Processes

Alpha-dicarbonyl compounds like glyoxal and methylglyoxal play a crucial role in protein cross-linking in the Maillard reaction. Identifying and quantifying these compounds in protein incubations contribute to understanding their role in vivo and in foodstuffs (Lederer & Klaiber, 1999).

Synthesis and Application in Organic Chemistry

Studies on the synthesis of various organic compounds, including those with alkanoic acid chain lengths, provide insights into efficient procedures and yields. Such research advances understanding in organic synthesis and potential applications in various fields (Shrout, Puzicha, & Lightner, 1992).

Stereochemistry in Organic Reactions

Investigations into the stereochemistry of Grignard reactions on delta-keto esters reveal the influence of solvent and reactants on product formation. This understanding is vital for designing specific stereochemical outcomes in organic syntheses (Colantoni, D. Maio, Vecchi, Zeuli, & Quagliata, 1978).

Safety and Hazards

The safety data for “Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate” is currently unavailable online . For more information, it is recommended to request an SDS or contact the supplier .

Properties

IUPAC Name

methyl 2-(propan-2-ylideneamino)oxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-5-6-7-9(10(12)13-4)14-11-8(2)3/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQMKQOIAIMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)ON=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5001-41-2
Record name NSC71860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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